1-Bromo-3-(3-iodo-4-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-Bromo-3-(3-iodo-4-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound with the molecular formula C10H7BrF3IOS. This compound is characterized by the presence of bromine, iodine, and trifluoromethylthio groups attached to a phenyl ring, making it a unique and versatile molecule in organic chemistry .
Preparation Methods
The synthesis of 1-Bromo-3-(3-iodo-4-(trifluoromethylthio)phenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the bromination of 3-(3-iodo-4-(trifluoromethylthio)phenyl)propan-2-one under controlled conditions. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane .
Chemical Reactions Analysis
1-Bromo-3-(3-iodo-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium iodide (NaI) for halogen exchange reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids. Reduction reactions can convert the carbonyl group to alcohols.
Coupling Reactions: The presence of halogens makes it suitable for Suzuki-Miyaura and Heck coupling reactions, often using palladium catalysts.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(3-iodo-4-(trifluoromethylthio)phenyl)propan-2-one is not well-documented. its reactivity is primarily due to the presence of electrophilic halogens and the carbonyl group, which can participate in various organic reactions. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar compounds include:
1-(3-Bromo-4-(trifluoromethylthio)phenyl)propan-2-one: This compound lacks the iodine atom but shares similar reactivity and applications.
1-(3-Iodo-4-(trifluoromethylthio)phenyl)propan-2-one: This compound lacks the bromine atom but has similar chemical properties.
Properties
Molecular Formula |
C10H7BrF3IOS |
---|---|
Molecular Weight |
439.03 g/mol |
IUPAC Name |
1-bromo-3-[3-iodo-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7BrF3IOS/c11-5-7(16)3-6-1-2-9(8(15)4-6)17-10(12,13)14/h1-2,4H,3,5H2 |
InChI Key |
LAFXUEKFKUOCIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)CBr)I)SC(F)(F)F |
Origin of Product |
United States |
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